PLS-123

Overview

Description

PLS-123 (C₁₇H₁₃BrN₄O; molecular weight: 369.222 g/mol) is a novel, covalent irreversible Bruton’s tyrosine kinase (BTK) inhibitor developed for the treatment of B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL) . Its mechanism involves binding covalently to Cys-481 in the BTK active site, thereby blocking B-cell receptor (BCR) signaling pathways critical for tumor survival and proliferation . Preclinical studies demonstrate that this compound exhibits superior anti-proliferative activity compared to first-generation BTK inhibitors like ibrutinib, with dual inhibitory effects on BTK activation and downstream pathways (e.g., AKT/mTOR, MAPK) . Additionally, this compound attenuates chemokine-mediated lymphoma cell adhesion and migration, disrupting tumor-microenvironment interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “PMID24915291C38” involves multiple steps, including the formation of amide bonds and the introduction of trifluoromethyl groups. The key steps include:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions to ensure selective substitution.

Amide Bond Formation: The final steps involve the formation of amide bonds through coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amide and aromatic moieties.

Reduction: Reduction reactions can be performed on the nitro groups, if present, to form amines.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Compound “PMID24915291C38” has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying covalent inhibitors and their interactions with target proteins.

Biology: Investigated for its role in modulating B cell receptor signaling pathways.

Medicine: Potential therapeutic agent for treating autoimmune diseases and certain types of cancer by inhibiting Btk.

Mechanism of Action

The mechanism of action of compound “PMID24915291C38” involves the covalent binding to the active site of Bruton’s tyrosine kinase. This binding inhibits the kinase activity, thereby blocking the downstream signaling pathways that are crucial for B cell proliferation and survival. The molecular targets include the ATP-binding site of Btk, and the pathways involved are primarily related to B cell receptor signaling .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Key Insights :

- This compound’s chloro substituent at C-6 (vs. C-5 in spebrutinib derivatives) enhances hydrophobic interactions in the BTK binding pocket, improving potency .

- Unlike ibrutinib, this compound avoids off-target inhibition of EGFR and ITK, reducing toxicity risks .

- The acrylamide warhead in this compound enables irreversible binding, outperforming reversible inhibitors like CGI-560 in sustained pathway suppression .

Functional and Preclinical Comparisons

Key Insights :

- This compound’s dual inhibition of BTK Tyr223 and Tyr551 phosphorylation leads to apoptosis induction and sustained pathway suppression, unlike ibrutinib’s single-site inhibition .

- In PROTAC applications, this compound-based degraders achieve 75% BTK degradation (vs. 50% for ibrutinib-based degraders), highlighting its utility in protein degradation strategies .

Clinical and Therapeutic Potential

- Resistance Mitigation : this compound overcomes ibrutinib resistance in MCL models by downregulating PTPN11 and enhancing mTOR inhibitor synergy .

- Safety Profile: No significant cytotoxicity observed in normal B-cells at therapeutic doses, suggesting a favorable therapeutic window .

- Ongoing Research : this compound is being evaluated in combination therapies (e.g., CDK4/6 inhibitors) to address relapse in refractory lymphomas .

Properties

Molecular Formula |

C31H26F3N7O4 |

|---|---|

Molecular Weight |

617.6 g/mol |

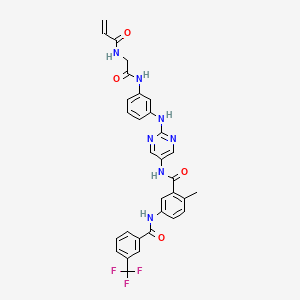

IUPAC Name |

2-methyl-N-[2-[3-[[2-(prop-2-enoylamino)acetyl]amino]anilino]pyrimidin-5-yl]-5-[[3-(trifluoromethyl)benzoyl]amino]benzamide |

InChI |

InChI=1S/C31H26F3N7O4/c1-3-26(42)35-17-27(43)38-21-8-5-9-22(13-21)41-30-36-15-24(16-37-30)40-29(45)25-14-23(11-10-18(25)2)39-28(44)19-6-4-7-20(12-19)31(32,33)34/h3-16H,1,17H2,2H3,(H,35,42)(H,38,43)(H,39,44)(H,40,45)(H,36,37,41) |

InChI Key |

SMOPKEHQPPXRSH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=CN=C(N=C3)NC4=CC(=CC=C4)NC(=O)CNC(=O)C=C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PLS-123; PLS 123; PLS123. |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.